molecular formula C4H5BrO2 B156263 4-Bromocrotonic acid CAS No. 13991-36-1

4-Bromocrotonic acid

Cat. No. B156263
CAS RN: 13991-36-1
M. Wt: 164.99 g/mol
InChI Key: DOTGZROJTAUYFQ-OWOJBTEDSA-N
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Description

4-Bromocrotonic acid (4-BCA) is an organic acid that is widely used in scientific research due to its unique properties. It is a four-carbon acid that can be used to synthesize a wide range of compounds and materials, and it has been found to be useful in various biochemical and physiological applications.

Scientific Research Applications

1. Synthesis of α-Allyl-β-Hydroxy Carboxylic Acids

4-Bromocrotonic acid has been utilized in the indium-mediated addition to aldehydes and ketones, offering a high-yielding route to α-allyl-β-hydroxy carboxylic acids. This process is notable for its simplicity and the ability to proceed under various solvent conditions (Bowyer et al., 2004).

2. Synthesis of 2-Allyl Derivatives of Hydroxycarboxylic Acids

The compound has been used in the efficient allylation of 2-oxocarboxylic acids, resulting in the formation of 2-allyl derivatives of glycolic, lactic, mandelic, and malic acids. This process is distinguished by its high diastereoselectivity (Kumar et al., 2002).

3. Inhibition of Insulin-Stimulated Glucose Transport

This compound has been shown to inhibit insulin-stimulated glucose transport in 3T3-L1 adipocytes, suggesting its potential for studying cellular glucose regulation mechanisms (Chai & Fong, 2003).

4. Synthesis of HIV-1 Protease Inhibitors

It has been employed in the ligand-free Suzuki coupling for the synthesis of unconventional cores of HIV-1 protease inhibitors. This process has enabled the preparation of diverse aryl-substituted cores (Chiummiento et al., 2012).

5. Nickel-Catalyzed Cross-Coupling Reactions

This compound is a key component in nickel-catalyzed C-Br/C-H bis-phenylation reactions, facilitating the production of methyl (E)-3,4-diphenylbut-2-enoate, a useful building block in organic synthesis (Funicello et al., 2015).

6. Synthesis of Aza-Morita-Baylis-Hillman Adducts

The compound is instrumental in zinc-mediated allylation of imines for the one-pot synthesis of β-substituted aza-Morita-Baylis-Hillman products. This method offers a rapid alternative to traditional α,β-unsaturated carbonyl compounds (Zhao et al., 2019).

7. Production of Homoallylic Alcohols

This acid has been used in the stereoselective addition of gamma-substituted allylic halides to ketones, leading to the production of homoallyl alcohols bearing quaternary centers. The reaction's reactivity patterns and stability of allylic indiums were a focus of this research (Babu et al., 2007).

8. Synthesis of Dihydrothiazolo[3,2‐a]pyrimidinones

The reaction between 2-thiouracils and E-ethyl 4-bromocrotonate under basic conditions provides a straightforward method for synthesizing dihydrothiazolo[3,2‐a]pyrimidinones, demonstrating its utility in heterocyclic chemistry (Rotili et al., 2006).

9. Synthesis of 1,7-Dioxa-2,6-Dioxospiro[4.4]nonanes

2-Oxoglutaric acid, when reacted with 4-bromocrotonate, undergoes indium-mediated allylation and subsequent in situ dehydration to produce 5-oxotetrahydrofuran-2-carboxylic acids, leading to the formation of unique spiro skeletons (Singh et al., 2006).

10. Inhibitors of Epidermal Growth Factor Receptor (EGFR)

This compound derivatives have been prepared as putative inhibitors of EGFR and HER-2 tyrosine kinases, showing enhanced antitumor activity. These derivatives are significant in cancer research and therapy (Tsou et al., 2001).

Safety and Hazards

4-Bromocrotonic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

4-Bromocrotonic acid plays a significant role in biochemical reactions. It acts as a fatty acid blocking agent and is used to selectively adjust levels of long-chain acyl CoA and carnitine in aerobic and ischemic myocardium . It interacts with enzymes such as 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase . The nature of these interactions involves the enzymatic conversion of this compound to 3-keto-4-bromobutyryl-CoA, which effectively inhibits both thiolases .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by inhibiting fatty acid oxidation and ketone body degradation . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting specific enzymes involved in fatty acid oxidation and ketone body degradation . The inhibition is achieved through the enzymatic conversion of this compound to 3-keto-4-bromobutyryl-CoA .

Temporal Effects in Laboratory Settings

It is known that it effectively inhibits respiration supported by either palmitoylcarnitine or acetoacetate in coupled rat heart mitochondria .

Metabolic Pathways

This compound is involved in the metabolic pathway of fatty acid oxidation and ketone body degradation . It interacts with enzymes such as 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase .

properties

IUPAC Name

(E)-4-bromobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO2/c5-3-1-2-4(6)7/h1-2H,3H2,(H,6,7)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTGZROJTAUYFQ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80878724
Record name (2E)-4-Bromo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80878724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13991-36-1, 20629-35-0
Record name 4-Bromocrotonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013991361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, 4-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020629350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-4-Bromo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80878724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-4-bromobut-2-enoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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